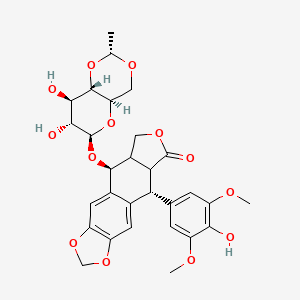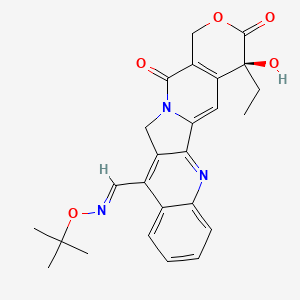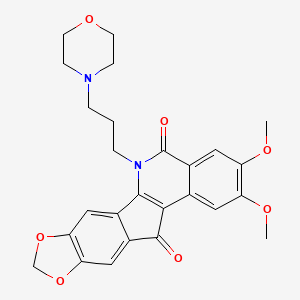
齐博坦
描述
齐博坦,也称为开发代码 ZD4054,是一种由阿斯利康开发的实验性抗癌药物。 它是一种选择性内皮素 A 受体拮抗剂,主要研究其在治疗各种癌症(包括前列腺癌)中的潜力 。 尽管在 III 期前列腺癌临床试验中失败,但齐博坦仍在探索其他治疗应用 .
作用机制
齐博坦通过选择性抑制内皮素 A 受体发挥作用,该受体参与血管收缩和细胞增殖。通过阻断该受体,齐博坦可以减少肿瘤生长和转移。 分子靶点包括肿瘤细胞上的内皮素 A 受体,导致细胞增殖减少和凋亡增加 .
生化分析
Biochemical Properties
Zibotentan plays a significant role in biochemical reactions by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting the endothelin A receptor, zibotentan can modulate these processes. The compound interacts with endothelin-1, a potent vasoconstrictor peptide, preventing it from binding to the endothelin A receptor. This interaction reduces vasoconstriction and cell proliferation, which are critical in the progression of certain cancers and chronic kidney disease .
Cellular Effects
Zibotentan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, zibotentan inhibits the proliferative and migratory effects induced by endothelin-1. This inhibition reduces tumor growth and metastasis. Additionally, zibotentan has been shown to decrease the expression of genes associated with cell proliferation and survival, further contributing to its anti-cancer effects. In chronic kidney disease, zibotentan reduces proteinuria and slows the progression of kidney damage by modulating the endothelin system .
Molecular Mechanism
At the molecular level, zibotentan exerts its effects by binding to the endothelin A receptor, preventing endothelin-1 from activating this receptor. This binding inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. Zibotentan’s selective antagonism of the endothelin A receptor also reduces the production of extracellular matrix proteins, which are involved in tissue fibrosis. This mechanism is particularly beneficial in conditions like chronic kidney disease and certain cancers, where fibrosis and excessive cell proliferation are prominent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zibotentan have been observed to change over time. The compound is generally stable, with a half-life that allows for sustained activity in vivo. Long-term studies have shown that zibotentan maintains its efficacy in reducing proteinuria and slowing kidney damage over extended periods. Its stability and degradation can be influenced by factors such as renal and hepatic function, which may affect its pharmacokinetics and overall efficacy .
Dosage Effects in Animal Models
The effects of zibotentan vary with different dosages in animal models. At lower doses, zibotentan effectively reduces proteinuria and slows the progression of kidney damage without significant adverse effects. At higher doses, the compound can cause fluid retention and other toxic effects, particularly in animals with compromised renal function. These findings highlight the importance of dose optimization to balance efficacy and safety in clinical settings .
Metabolic Pathways
Zibotentan is primarily metabolized by the cytochrome P450 3A4 isozyme. The compound undergoes hepatic metabolism, with its metabolites being predominantly excreted renally. Approximately 58% of zibotentan is eliminated unchanged in the urine. The metabolic pathways of zibotentan involve both phase I and phase II reactions, including oxidation and conjugation processes. These pathways ensure the compound’s clearance from the body while maintaining its therapeutic effects .
Transport and Distribution
Within cells and tissues, zibotentan is transported and distributed through various mechanisms. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Zibotentan’s localization within tissues is also affected by its interaction with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endothelin A receptors in the kidneys and cancer cells .
Subcellular Localization
Zibotentan’s subcellular localization is primarily within the plasma membrane, where it interacts with the endothelin A receptor. The compound’s activity is influenced by its ability to bind to this receptor and inhibit its activation by endothelin-1. Additionally, zibotentan may undergo post-translational modifications that affect its targeting and function within specific cellular compartments. These modifications ensure that zibotentan exerts its therapeutic effects precisely where needed .
准备方法
齐博坦的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括吡嗪和吡啶环的形成,然后是磺酰胺的形成。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需产品的产率 。 工业生产方法针对可扩展性进行了优化,确保最终化合物的质量和纯度一致 .
化学反应分析
齐博坦经历各种化学反应,包括:
氧化: 该反应可以改变分子上的官能团,可能改变其药代动力学特性。
还原: 还原反应可用于修饰特定官能团,影响化合物的活性。
取代: 常见的取代反应试剂包括卤素和亲核试剂,导致形成不同的衍生物。
相似化合物的比较
齐博坦在内皮素受体拮抗剂中是独一无二的,因为它对内皮素 A 受体具有高度选择性。类似的化合物包括:
波生坦: 一种用于治疗肺动脉高压的双重内皮素受体拮抗剂。
安布利生坦: 另一种用于肺动脉高压的选择性内皮素 A 受体拮抗剂。
马西坦: 一种用于肺动脉高压的双重内皮素受体拮抗剂.
齐博坦的独特之处在于它专门针对内皮素 A 受体,使其成为一种有希望的癌症治疗候选药物。
属性
IUPAC Name |
N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHZXWJVIEFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870171 | |
| Record name | Zibotentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186497-07-4 | |
| Record name | Zibotentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zibotentan [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zibotentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zibotentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIBOTENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















